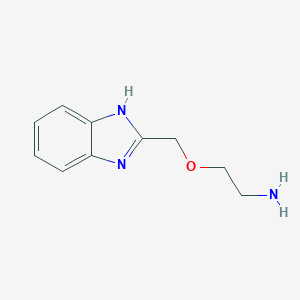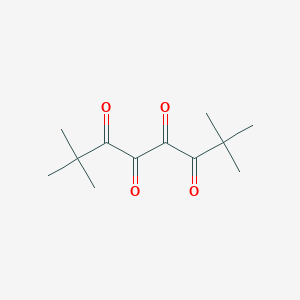
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It is a highly valued fragrance ingredient in the perfume industry due to its unique odor and long-lasting scent. In addition to its use in perfumes, muscone has also been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone is not fully understood. However, it is believed to act on various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Muscone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has been found to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone in lab experiments is its unique odor, which allows for easy detection and quantification. It is also a relatively stable compound, which makes it suitable for long-term storage and use. However, one limitation is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of research is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone and its effects on various signaling pathways in the body.
Métodos De Síntesis
Muscone can be synthesized through various methods, including the oxidation of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone alcohol or the reduction of 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone ketone. One common method involves the reaction of diacetone alcohol with acetic anhydride in the presence of sulfuric acid, followed by oxidation with potassium permanganate.
Aplicaciones Científicas De Investigación
Muscone has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, 2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19909-70-7 |
|---|---|
Nombre del producto |
2,2,7,7-Tetramethyl-octa-3,4,5,6-tetraone |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)9(15)7(13)8(14)10(16)12(4,5)6/h1-6H3 |
Clave InChI |
VZPFAZLOXSSWIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(=O)C(=O)C(=O)C(=O)C(C)(C)C |
Otros números CAS |
19909-70-7 |
Sinónimos |
2,2,7,7-tetramethyloctane-3,4,5,6-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



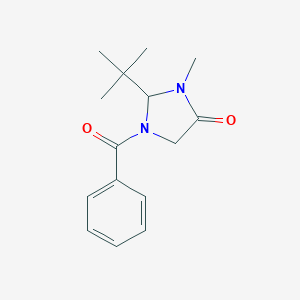
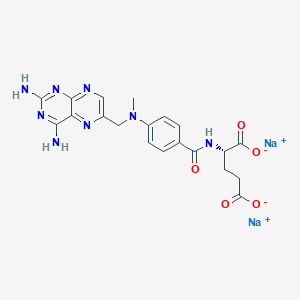
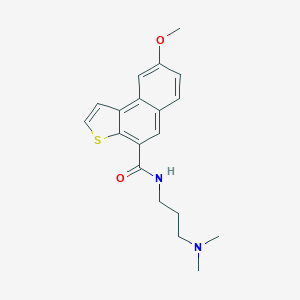
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
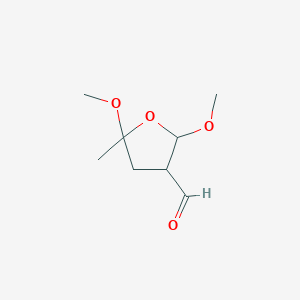
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
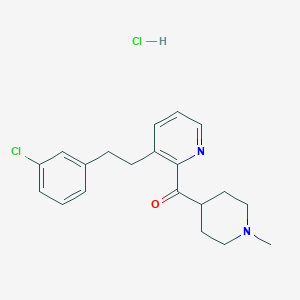
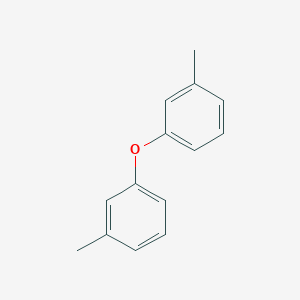
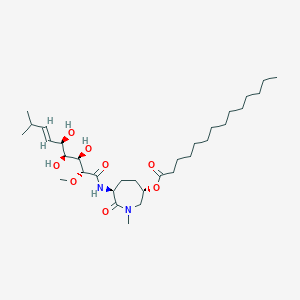
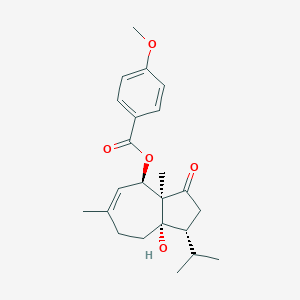
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
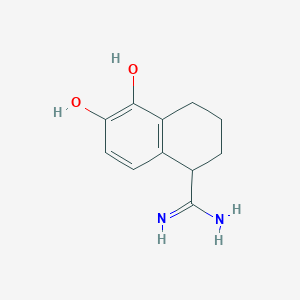
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
